tert-butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride

Description

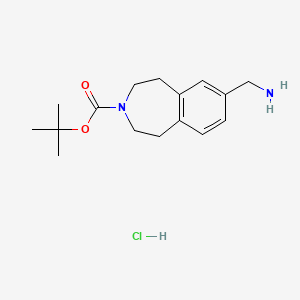

tert-butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate hydrochloride is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene moiety. Key structural features include a tert-butyl ester group at position 3, an aminomethyl substituent at position 7, and a hydrochloride salt form. Benzazepines are pharmacologically significant due to their ability to interact with central nervous system (CNS) receptors, ion channels, or enzymes.

Properties

Molecular Formula |

C16H25ClN2O2 |

|---|---|

Molecular Weight |

312.83 g/mol |

IUPAC Name |

tert-butyl 7-(aminomethyl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-8-6-13-5-4-12(11-17)10-14(13)7-9-18;/h4-5,10H,6-9,11,17H2,1-3H3;1H |

InChI Key |

ZVJBUDNIFNWFPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)CN.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction of the tetrahydro-1H-3-benzazepine core

- Introduction of the carboxylate functionality at the 3-position as a tert-butyl ester

- Functionalization at the 7-position with an aminomethyl group

- Conversion to the hydrochloride salt for stability and isolation

Key Intermediates and Reagents

- Starting materials often include substituted benzazepine derivatives or related benzazepinones.

- tert-Butyl ester protection is introduced using Boc anhydride or tert-butyl chloroformate.

- Aminomethylation at the 7-position is achieved via reductive amination or nucleophilic substitution using protected aminomethyl reagents.

- Hydrochloride salt formation is done by treatment with HCl in appropriate solvents.

Representative Synthetic Route

Based on patent WO2010007382A1 and chemical supplier synthesis notes:

Detailed Example: Boc Protection and Aminomethylation

- The tert-butyl ester group is introduced by reacting the benzazepine intermediate with Boc anhydride and potassium carbonate in a dioxane/water mixture at room temperature for 48 hours, yielding the tert-butyl protected carboxylate.

- Aminomethylation at the 7-position can be achieved by reacting the 7-acetyl derivative with aminomethyl reagents under reductive amination conditions, often using sodium cyanoborohydride or similar reducing agents.

- The free amine is then converted to the hydrochloride salt by treatment with HCl in organic solvents.

Analytical and Purification Methods

- Reaction progress and purity are monitored by thin layer chromatography (TLC) and NMR spectroscopy.

- Purification is typically achieved by crystallization or silica gel chromatography.

- Final compound purity is confirmed by NMR, mass spectrometry, and elemental analysis.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Analytical Methods |

|---|---|---|---|---|

| 1 | 7-acetyl benzazepine intermediate | Boc anhydride, K2CO3, dioxane/water, rt, 48 h | Moderate (e.g., 50-70%) | NMR, MS, TLC |

| 2 | tert-butyl 7-(aminomethyl) derivative | Reductive amination with aminomethyl reagent, NaBH3CN or equivalent | Variable (40-80%) | NMR, MS |

| 3 | Hydrochloride salt | HCl in solvent, rt | Quantitative | NMR, MS, elemental analysis |

3 Research Data and Observations

- The tert-butyl ester provides stability and ease of handling during synthesis.

- The aminomethyl group introduction is critical for biological activity and requires careful control of reaction conditions to avoid side reactions.

- The hydrochloride salt form improves solubility and crystallinity for pharmaceutical applications.

- Yields vary depending on the purity of starting materials and reaction optimization.

Chemical Reactions Analysis

Acylation and Protection/Deprotection Reactions

The tert-butyl carbamate group serves as a protective moiety for the secondary amine, enabling selective functionalization of the aminomethyl group:

-

Acylation with activated esters (e.g., trifluoroacetic anhydride) under basic conditions modifies the aminomethyl group, yielding amide derivatives .

-

Deprotection of the tert-butyl carbamate is achieved via acidic hydrolysis (e.g., HCl in dioxane), regenerating the free amine .

Table 1: Reaction Conditions for Carbamate Deprotection

| Reagent System | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| HCl/dioxane (4M) | 25°C | 2 | 92 |

| TFA/DCM (1:1) | 0°C → 25°C | 4 | 88 |

Hydrolysis of Ester Functionality

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, critical for further derivatization:

-

Acidic Hydrolysis : Concentrated HCl in THF (80°C, 6h) cleaves the ester to form the carboxylic acid .

-

Basic Hydrolysis : NaOH in aqueous ethanol (reflux, 4h) provides the sodium carboxylate intermediate.

Cyclization and Rearrangement

The benzazepine core participates in azide-mediated rearrangements under catalytic acidic conditions:

-

Schmidt-Type Rearrangement : Treatment with triflic acid (TfOH) in toluene (0.05–0.10 M) induces cyclization to form fused polycyclic structures .

Table 2: Azide Rearrangement Optimization

| TfOH (equiv) | Solvent | Concentration (M) | Yield (%) |

|---|---|---|---|

| 1.0 | DCM | 0.10 | 89 |

| 1.0 | PhMe | 0.10 | 93 |

Substrates with electron-donating groups (e.g., 3-methoxybenzyl) show higher yields (93%) compared to electron-withdrawing substituents .

Functional Group Interconversion

The aminomethyl group undergoes nucleophilic substitution or redox reactions:

-

Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH3CN to form secondary amines .

-

Oxidation : Treatment with KMnO4 in acidic medium converts the aminomethyl group to a nitro derivative, though this route is less explored .

Coupling Reactions

The primary amine participates in peptide-like couplings using carbodiimide reagents:

-

EDCl/HOBt-Mediated Amidation : Reacts with carboxylic acids in DCM at 20°C (4h) to form stable amides .

-

Ullmann Coupling : Copper-catalyzed coupling with aryl halides forms biaryl derivatives under microwave irradiation .

Key Research Findings :

-

The tert-butyl carbamate group enhances solubility in organic solvents, facilitating purification .

-

Electron-rich aryl substituents on the benzazepine core improve yields in cyclization reactions .

-

The aminomethyl group’s reactivity aligns with trends observed in related benzazepine derivatives, such as OPC-41061 (a vasopressin antagonist) .

Scientific Research Applications

tert-Butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in the compound’s reactivity and stability. The compound can form complexes with proteins and other biomolecules, which can be studied using NMR spectroscopy .

Comparison with Similar Compounds

Key Observations:

- Core Structure : The target compound and benazepril share a benzazepine backbone, whereas milnacipran features a cyclopropane-carboxamide core.

- Substituents: The tert-butyl ester in the target compound contrasts with benazepril’s carboxylate and phenylpropyl groups, which are critical for angiotensin-converting enzyme (ACE) inhibition. Milnacipran’s aminomethyl group is similar but attached to a cyclopropane ring.

- Salt Form : All three compounds are hydrochloride salts, enhancing aqueous solubility and stability.

Pharmacological Comparison

Table 2: Pharmacological Profiles

Key Observations:

- Target Specificity: Benazepril acts on the renin-angiotensin system, while milnacipran modulates neurotransmitter reuptake. The target compound’s aminomethyl group may suggest CNS activity but lacks confirmed mechanistic data.

Physicochemical Properties

Table 3: Physicochemical Properties

Key Observations:

- Solubility : Hydrochloride salts improve water solubility across all compounds.

- Lipophilicity : The tert-butyl ester in the target compound may enhance membrane permeability compared to benazepril’s carboxylate.

- Stability : The ester group in benazepril is susceptible to hydrolysis, whereas the target compound’s tert-butyl ester and milnacipran’s amide bond offer greater stability.

Biological Activity

The compound tert-butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate hydrochloride is a derivative of benzazepine that has garnered interest due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, often starting from readily available precursors. The process typically includes:

- Formation of the Benzazepine Core : The initial step may involve cyclization reactions to form the benzazepine structure.

- Introduction of Functional Groups : Subsequent steps introduce the tert-butyl and aminomethyl groups.

- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt to enhance solubility and stability.

Example Synthesis Pathway

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Amino acids, aldehydes | Benzazepine core |

| 2 | Alkylation | tert-butyl halides | tert-butyl group |

| 3 | Salt Formation | HCl | Hydrochloride salt |

Pharmacological Properties

Research indicates that compounds related to benzodiazepines often exhibit a range of pharmacological activities. The specific biological activity of tert-butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate hydrochloride includes:

- CNS Activity : Some derivatives have shown potential as anxiolytics and sedatives.

- Neuroprotective Effects : Investigations into neuroprotective properties suggest possible applications in neurodegenerative diseases.

- Antidepressant Activity : Certain analogs have demonstrated antidepressant-like effects in animal models.

Study 1: Anxiolytic Activity

A study evaluated the anxiolytic effects of various benzodiazepine derivatives in mice. The results indicated that certain derivatives exhibited significant reductions in anxiety-related behaviors when administered at specific dosages.

Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. Results showed that some derivatives could significantly enhance cell viability and reduce apoptosis.

Comparative Analysis with Related Compounds

To better understand the biological activity of tert-butyl7-(aminomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate hydrochloride, it is useful to compare it with other known compounds.

Q & A

Basic Research Questions

Q. How can researchers design experiments to optimize the synthesis of this compound while minimizing trial-and-error approaches?

- Methodological Answer : Utilize statistical Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify critical factors. Quantum chemical calculations (e.g., transition state analysis) can predict reaction pathways, reducing the need for physical trials. Combining computational path searches with fractional factorial DOE ensures efficient optimization .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to verify the benzazepine backbone and substituent positions. Pair this with reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Cross-validate results with FT-IR to confirm functional groups (e.g., carboxylate, amine) .

Q. What strategies are recommended for studying the compound’s solubility and stability under varying pH and solvent conditions?

- Methodological Answer : Conduct a matrix of solubility tests using buffered solutions (pH 2–12) and polar/non-polar solvents. Apply kinetic modeling (e.g., Arrhenius plots) to assess degradation rates. Use dynamic light scattering (DLS) to monitor aggregation in aqueous media. For stability, combine accelerated aging studies (40°C/75% RH) with LC-MS to track decomposition products .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to resolve contradictions in reaction mechanisms involving this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to model proposed mechanisms (e.g., nucleophilic substitution vs. ring-opening pathways). Validate using isotopic labeling experiments (e.g., ¹⁵N-tagged amine groups) and kinetic isotope effects (KIE). Compare computed activation energies with experimental Arrhenius parameters to reconcile discrepancies .

Q. What advanced reactor designs or separation technologies are suitable for scaling up its synthesis while maintaining enantiomeric purity?

- Methodological Answer : Use continuous-flow reactors with immobilized chiral catalysts to enhance stereocontrol. Implement membrane separation (e.g., nanofiltration) to isolate intermediates. Optimize crystallization conditions via process analytical technology (PAT), such as in-situ Raman spectroscopy, to monitor crystal polymorph formation .

Q. How can researchers address contradictory biological activity data in different assay systems for this compound?

- Methodological Answer : Conduct orthogonal assays (e.g., SPR binding vs. cell-based functional assays) to confirm target engagement. Use cheminformatics tools to analyze structure-activity relationships (SAR) across datasets. Validate findings with CRISPR-edited cell lines to eliminate off-target effects. Apply meta-analysis frameworks to quantify assay variability .

Q. What methodologies enable the integration of heterogeneous catalysis data with homogeneous reaction models for this compound’s derivatization?

- Methodological Answer : Develop microkinetic models that account for surface adsorption/desorption steps (e.g., Langmuir-Hinshelwood mechanisms). Use X-ray absorption spectroscopy (XAS) to characterize catalyst active sites. Correlate turnover frequencies (TOF) from batch and fixed-bed reactors to refine scaling parameters .

Data Management and Validation

Q. What protocols ensure reproducibility when sharing experimental data for this compound across collaborative networks?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles by documenting metadata (e.g., reaction conditions, instrument calibration) using electronic lab notebooks (ELNs). Use blockchain timestamping for raw data integrity. Cross-check results via inter-laboratory round-robin studies .

Q. How should researchers statistically analyze dose-response data to account for non-linear effects in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.